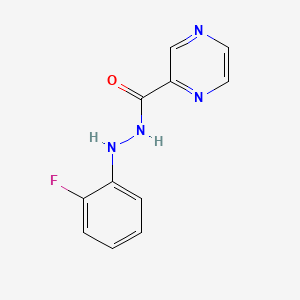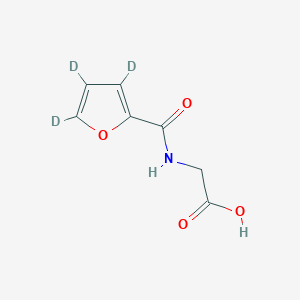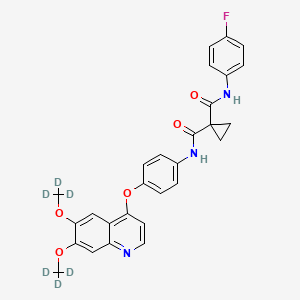
Cabozantinib-d6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cabozantinib-d6 is a deuterated form of cabozantinib, a receptor tyrosine kinase inhibitor. Cabozantinib is known for its activity against a broad range of targets, including MET, RET, AXL, VEGFR2, FLT3, and c-KIT . It is clinically approved for the treatment of medullary thyroid cancer and renal cell carcinoma .
Vorbereitungsmethoden
The synthesis of cabozantinib-d6 involves the incorporation of deuterium atoms into the cabozantinib molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The purification of intermediate and target compounds is typically performed using column chromatography . Industrial production methods may involve large-scale synthesis and purification processes to ensure the high purity and yield of the final product.
Analyse Chemischer Reaktionen
Cabozantinib-d6, like its non-deuterated counterpart, undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of oxidized metabolites, while reduction can yield reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Cabozantinib-d6 has a wide range of scientific research applications. In chemistry, it is used as a tool to study the metabolic pathways and pharmacokinetics of cabozantinib. In biology and medicine, this compound is used in preclinical and clinical studies to investigate its therapeutic potential in various cancers, including medullary thyroid cancer, renal cell carcinoma, and acute myeloid leukemia . Additionally, this compound is used in the development of novel drug delivery systems and targeted therapies .
Wirkmechanismus
Cabozantinib-d6 exerts its effects by inhibiting specific receptor tyrosine kinases such as VEGFR-1, VEGFR-2, VEGFR-3, KIT, TRKB, FLT-3, AXL, RET, MET, and TIE-2 . By inhibiting these kinases, this compound suppresses metastasis, angiogenesis, and oncogenesis. The inhibition of these molecular targets disrupts various signaling pathways involved in cell proliferation, survival, and migration .
Vergleich Mit ähnlichen Verbindungen
Cabozantinib-d6 is similar to other tyrosine kinase inhibitors such as sunitinib, sorafenib, and pazopanib. this compound is unique in its ability to target a broader range of kinases, including MET and AXL, which are not targeted by some of the other inhibitors . This broad spectrum of activity makes this compound particularly effective in treating cancers with complex resistance mechanisms. Similar compounds include sunitinib, sorafenib, pazopanib, and axitinib .
Eigenschaften
Molekularformel |
C28H24FN3O5 |
|---|---|
Molekulargewicht |
507.5 g/mol |
IUPAC-Name |
1-N-[4-[6,7-bis(trideuteriomethoxy)quinolin-4-yl]oxyphenyl]-1-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide |
InChI |
InChI=1S/C28H24FN3O5/c1-35-24-15-21-22(16-25(24)36-2)30-14-11-23(21)37-20-9-7-19(8-10-20)32-27(34)28(12-13-28)26(33)31-18-5-3-17(29)4-6-18/h3-11,14-16H,12-13H2,1-2H3,(H,31,33)(H,32,34)/i1D3,2D3 |
InChI-Schlüssel |
ONIQOQHATWINJY-WFGJKAKNSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])OC1=CC2=C(C=CN=C2C=C1OC([2H])([2H])[2H])OC3=CC=C(C=C3)NC(=O)C4(CC4)C(=O)NC5=CC=C(C=C5)F |
Kanonische SMILES |
COC1=CC2=C(C=CN=C2C=C1OC)OC3=CC=C(C=C3)NC(=O)C4(CC4)C(=O)NC5=CC=C(C=C5)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


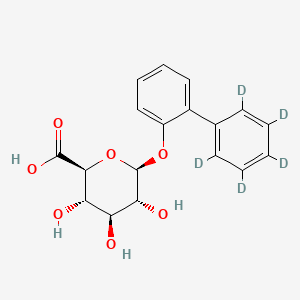
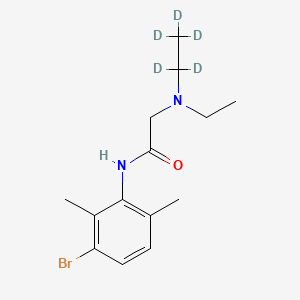


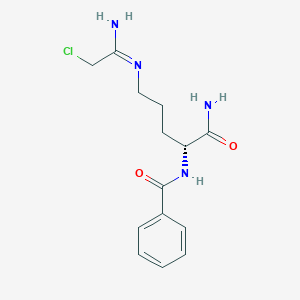
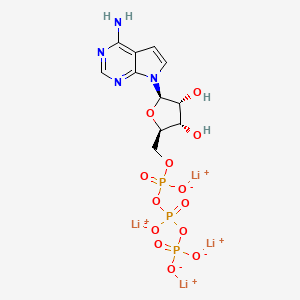
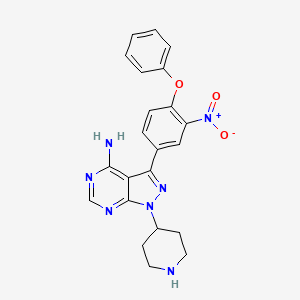
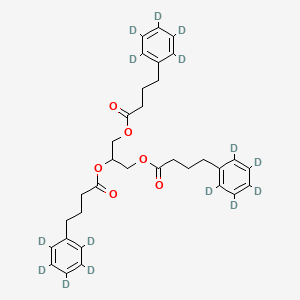
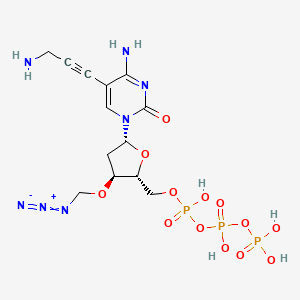
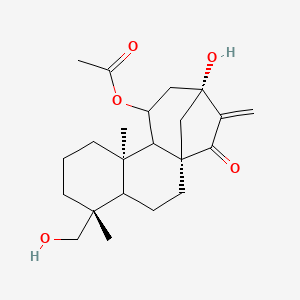
![tetrasodium;4-acetamido-5-hydroxy-6-[[7-sulfonato-4-[(4-sulfonatophenyl)diazenyl]naphthalen-1-yl]diazenyl]naphthalene-1,7-disulfonate](/img/structure/B12426201.png)
